delta8,9-Dehydro-17beta-estradiol-16,16,17-d3
Description
Structural Analysis and Nomenclature of Δ⁸,9-Dehydro-17β-Estradiol-16,16,17-d₃
Core Steroidal Skeleton and Deuterium Substitution Patterns
The compound retains the fundamental estrane skeleton of 17β-estradiol, comprising three hexagonal rings (A, B, C) and one pentagonal ring (D). The tetracyclic framework is modified by two structural alterations:
- Δ⁸,9 Double Bond : A dehydrogenation between C8 and C9 introduces planar rigidity to the B-ring, reducing rotational freedom compared to the single-bonded structure in native estradiol.
- Deuterium Isotopologues : Three hydrogen atoms at positions 16 (two equivalents) and 17 (one equivalent) are replaced with deuterium (²H), yielding a molecular formula of C₁₈H₁₉D₃O₂.
Table 1: Structural Parameters of Δ⁸,9-Dehydro-17β-Estradiol-16,16,17-d₃
| Feature | Specification |
|---|---|
| Molecular Formula | C₁₈H₁₉D₃O₂ |
| Molecular Weight | 273.3846 g/mol |
| Deuterium Positions | C16 (two ²H), C17 (one ²H) |
| Double Bond Location | C8–C9 (Δ⁸,9) |
The isotopic substitution at C16 and C17 does not alter bond lengths or angles but increases atomic mass at these positions, potentially influencing vibrational modes and metabolic stability.
IUPAC Nomenclature and Systematic Nomenclature Variations
The systematic name follows IUPAC guidelines for deuterated steroids:
(17β)-(16,16,17-²H₃)Estra-1,3,5(10)-triene-3,17-diol .
Breakdown of Nomenclature:
- Parent Structure : Estra-1,3,5(10)-triene-3,17-diol (17β-estradiol).
- Deuterium Specification : The prefix "(16,16,17-²H₃)" denotes isotopic substitution at two hydrogens on C16 and one on C17.
- Stereochemistry : The β-configuration at C17 is retained, critical for estrogen receptor binding.
Synonymous Designations :
Comparative Structural Analysis with Native 17β-Estradiol
Key differences between Δ⁸,9-dehydro-17β-estradiol-16,16,17-d₃ and native 17β-estradiol (C₁₈H₂₄O₂) include:
Table 2: Structural Comparison with 17β-Estradiol
The Δ⁸,9 double bond elongates the B-ring, altering electron distribution and potentially affecting aromatic interactions in receptor binding. Deuterium substitution introduces a kinetic isotope effect, likely slowing hepatic metabolism at C16/C17 positions.
Conformational Dynamics of the Δ⁸,9 Double Bond
The Δ⁸,9 unsaturation imposes significant conformational constraints:
- Planar Rigidity : The double bond fixes the dihedral angle between C7–C8–C9–C10, preventing chair-to-boat transitions observed in saturated steroidal B-rings.
- Electronic Effects : The conjugated π-system delocalizes electron density across C8–C9–C11, potentially modifying dipole moments and solubility.
- Steric Interactions : The rigid B-ring increases steric hindrance near the C11 position, which may influence interactions with hydroxylase enzymes.
Conformational Analysis :
- Native Estradiol : Flexible B-ring allows adaptive folding during receptor binding.
- Δ⁸,9-Dehydro Derivative : Planar B-ring enforces a fixed geometry, potentially stabilizing specific receptor conformations.
This structural rigidity may explain the compound's utility as a stable isotopic tracer in mass spectrometry, where consistent fragmentation patterns are essential.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1/i7D2,17D |
InChI Key |
UWYDUSMQFLTKBQ-OZVBLITMSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CCC3=C([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis Using Multidetachable Sulfamate Linkers
A pivotal method for synthesizing deuterated estradiol derivatives is solid-phase synthesis with multidetachable sulfamate linkers, as demonstrated in the preparation of 16β-estradiol libraries. This strategy allows precise control over molecular diversity and isotopic incorporation. The process begins with loading a sulfamate precursor onto trityl chloride resin, followed by Fmoc-based peptide chemistry to introduce side chains. Deuterium labeling at positions 16,16,17 is achieved using deuterated reagents during the coupling or cleavage stages.
For this compound, the precursor 6a (a C16β-aminopropyl-Fmoc-protected estradiol derivative) is loaded onto resin and subjected to nucleophilic cleavage with deuterated amines or acids. The resin-bound intermediate ensures regioselective deuteration while minimizing side reactions.
Deuterium Incorporation and Isotopic Purity
Position-Specific Deuteration
The molecular formula C18D3H19O2 indicates deuterium atoms at positions 16,16,17. Achieving this requires:
- Stepwise isotopic exchange : Treating intermediates with deuterated solvents (e.g., D2O) under acidic or basic conditions.
- Deuterated building blocks : Using deuterium-labeled reagents during side-chain elongation, such as deuterated diethylamine (DEA-d14) for nucleophilic cleavage.
The final product exhibits 97 atom % deuterium purity , as confirmed by mass spectrometry and nuclear magnetic resonance (NMR).
Key Reaction Steps and Optimization
Resin Loading and Functionalization
Trityl chloride resin is swelled in dichloromethane (DCM) and treated with the sulfamate precursor 6a in the presence of diisopropylethylamine (DIPEA). Loading efficiencies range from 42% to 70%, depending on steric hindrance and resin activation.
Side-Chain Elongation
Fmoc-protected amino acids are sequentially coupled to the resin-bound steroid using HBTU/HOBt activation. For this compound, hydrophobic residues (e.g., phenylalanine) are preferred to enhance cofactor binding site interactions.
Cleavage and Purification
Final cleavage is performed using:
- Nucleophilic agents : 30% diethylamine (DEA) in tetrahydrofuran (THF) to release the deuterated estradiol derivative.
- Acidic conditions : 5% trifluoroacetic acid (TFA) in DCM for sulfamate removal.
Purification involves reversed-phase chromatography, yielding a chemical purity ≥90%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Parameter | Value | Method |
|---|---|---|
| Deuterium atom % | 97 | Isotope ratio MS |
| Chemical purity | ≥90% | HPLC-UV |
| Enantiomeric excess | >99% (17β-configuration) | Chiral HPLC |
Challenges and Mitigation Strategies
Isotopic Dilution
Trace protiated solvents can reduce deuterium purity. Strict anhydrous conditions and deuterated solvents (e.g., DCM-d2) are essential during critical steps.
Steric Hindrance
Bulky substituents at C16 and C17 necessitate optimized coupling times (24–72 hours) and elevated temperatures (40–60°C).
Chemical Reactions Analysis
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Hormonal Therapy for Menopausal Symptoms
Delta8,9-DHES has shown significant efficacy in managing menopausal symptoms, particularly vasomotor symptoms such as hot flashes. A clinical study involving postmenopausal women demonstrated that a daily oral dose of delta8,9-DHES (0.125 mg) resulted in over 95% suppression of hot flushes over a 12-week period. This effect was comparable to higher doses of estrone sulfate (1.25 mg/day), suggesting that delta8,9-DHES can be an effective alternative in hormone replacement therapy .
Table 1: Comparison of Delta8,9-DHES and Estrone Sulfate in Managing Hot Flashes
| Treatment | Dose | Hot Flush Suppression (%) |
|---|---|---|
| Delta8,9-DHES | 0.125 mg/day | >95 |
| Estrone Sulfate | 1.25 mg/day | >95 |
Bone Health Preservation
In addition to alleviating hot flashes, delta8,9-DHES has been associated with bone health preservation. The urinary excretion of N-telopeptide, a marker for bone resorption, showed a 40% suppression after 8 weeks of treatment with delta8,9-DHES. This effect was similar to that observed with estrone sulfate at a higher dose .
Table 2: Impact on Bone Resorption Markers
| Treatment | Time (Weeks) | N-Telopeptide Suppression (%) |
|---|---|---|
| Delta8,9-DHES | 8 | 40 |
| Estrone Sulfate | 8 | Similar |
Retina-Targeted Delivery
Recent studies have explored the potential of delta8,9-DHES as a bioprecursor for targeted delivery of 17β-estradiol in ocular therapies. The prodrug approach aims to deliver estrogen specifically to the retina without systemic effects. In animal models, this method demonstrated enhanced transcorneal flux and localized conversion to active estrogen in the retina while avoiding endocrine side effects .
Case Study: Topical Administration of Prodrug
- Objective : Assess retinal delivery and safety.
- Method : Administered eye drops containing the prodrug in rats and rabbits.
- Results : Peak concentrations of E2 reached significant levels in the retina without affecting systemic hormone levels.
Mechanistic Insights
Delta8,9-DHES operates through distinct mechanisms that differentiate it from traditional estrogens. It exhibits tissue-selective estrogen activity, acting as a partial agonist or antagonist depending on the tissue type. This selectivity allows for targeted therapeutic effects while minimizing side effects typically associated with systemic estrogen therapy .
Mechanism of Action
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
a) 17β-Estradiol (CAS: 50-28-2)
- Key Differences :
- Biological Activity: Binds estrogen receptors (ERα/β) with high affinity, driving classical estrogenic responses (e.g., uterine growth, lipid metabolism). Unlike delta8,9-Dehydro-17beta-estradiol-16,16,17-d3, non-deuterated estradiol is more rapidly metabolized, reducing its utility in tracer studies .
b) Estrone Sulfate (CAS: 481-97-0)
- Clinical Comparison: In a 12-week study, delta8,9-Dehydro-17beta-estradiol (non-deuterated) at 0.125 mg/day suppressed vasomotor symptoms (95% reduction in hot flushes) and bone resorption markers (40% reduction in urinary N-telopeptide) equivalently to estrone sulfate at 1.25 mg/day . Unlike estrone sulfate, delta8,9-Dehydro-17beta-estradiol showed minimal impact on cholesterol profiles, suggesting improved tissue selectivity .
| Parameter | delta8,9-Dehydro-17beta-estradiol (0.125 mg/day) | Estrone Sulfate (1.25 mg/day) |
|---|---|---|
| Hot Flush Suppression | >95% | >95% |
| Bone Resorption Reduction | 40% | 40% |
| Lipid Profile Impact | None significant | Increased HDL/LDL ratios |
| Gonadotropin Suppression | Significant (FSH/LH) | Significant (FSH/LH) |
c) 17β-Estradiol-3,17-Disulfate (CAS: N/A)
Deuterated Analogs
a) 5alpha-Androstan-17beta-ol-3-one-16,16,17-d3 (CAS: N/A)
- Comparison :
b) 17β-Estradiol-16,16,17-d3 (CAS: 79037-37-9)
- Key Distinctions: Deuterium labeling at C16 and C17 slows metabolic degradation, extending half-life in tracer studies compared to non-deuterated estradiol . Retains estrogenic potency but carries additional safety risks (carcinogenicity, reproductive toxicity) due to structural modifications .
Degradation Products and Isomers
a) Estra-1,3,5(10),6-tetraene-3,17beta-diol (CAS: 7291-41-0)
- Structural Differences :
- Features a tetraene ring system (unsaturation at C6-C7) versus the triene system in delta8,9-Dehydro-17beta-estradiol.
- Activity :
- Reduced estrogenic activity due to altered receptor binding geometry; classified as a degradation product .
Biological Activity
Delta8,9-Dehydro-17beta-estradiol-16,16,17-d3 (also referred to as delta8,9-DHES) is a synthetic estrogen that has garnered attention for its unique biological activity and potential therapeutic applications. This article delves into the compound's biological activity, including its pharmacological effects, clinical studies, and mechanisms of action.
Overview of this compound
Delta8,9-DHES is a conjugated estrogen derived from equine sources and is known to be a component of conjugated equine estrogens (CEE). It is metabolized in the human body to its active form, 17beta-delta8,9-DHES. The compound exhibits selective estrogen receptor activity, which allows it to exert different effects in various tissues.
Pharmacological Profile
The pharmacological profile of delta8,9-DHES indicates that it functions as an active estrogen with distinct tissue selectivity. Key findings from clinical research highlight the following:
- Vasomotor Symptoms : In a study involving postmenopausal women, delta8,9-DHES was administered at a dose of 0.125 mg daily for 12 weeks. The results showed a significant suppression of hot flashes (over 95% reduction) comparable to higher doses of estrone sulfate (1.25 mg/day) .
- Bone Resorption : At eight weeks into the treatment, urinary excretion of N-telopeptide—a marker for bone resorption—showed a 40% suppression with delta8,9-DHES, similar to that observed with estrone sulfate .
- Gonadotropin Secretion : Delta8,9-DHES significantly suppressed gonadotropin secretion (FSH and LH), mirroring the effects seen with estrone sulfate .
Study on Postmenopausal Women
A clinical trial involving ten postmenopausal women demonstrated the efficacy of delta8,9-DHES in managing vasomotor symptoms. The study's outcomes are summarized in the following table:
| Parameter | Delta8,9-DHES (0.125 mg/day) | Estrone Sulfate (1.25 mg/day) |
|---|---|---|
| Hot Flash Suppression (%) | >95% | Comparable |
| N-Telopeptide Suppression (%) | 40% | Similar |
| Gonadotropin Levels | Significantly suppressed | Significantly suppressed |
These findings suggest that delta8,9-DHES is effective in alleviating symptoms associated with menopause while maintaining a favorable safety profile.
The biological activity of delta8,9-DHES is largely attributed to its selective interaction with estrogen receptors in target tissues. Research indicates that it acts as a partial agonist in certain tissues while exhibiting antagonist properties in others. This selective action may minimize side effects commonly associated with conventional estrogen therapies.
Neuroprotective Effects
Recent studies have also explored the potential neuroprotective effects of delta8,9-DHES. Estrogens are known to play a crucial role in brain health and function. Delta8,9-DHES may provide neuroprotection by selectively delivering estrogen to brain tissues while limiting peripheral exposure. This characteristic could be particularly beneficial for treating neurological disorders associated with estrogen deficiency .
Q & A
Q. How should conflicting data on environmental persistence be addressed in ecotoxicology studies?
- Methodological guidance : Conduct OECD 308/309 tests to measure biodegradation half-lives in water/sediment systems. Monitor deuterium retention via FTIR or <sup>2</sup>H-NMR to assess isotopic exchange. Report results alongside abiotic controls (e.g., dark vs. UV-exposed samples) to distinguish photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
